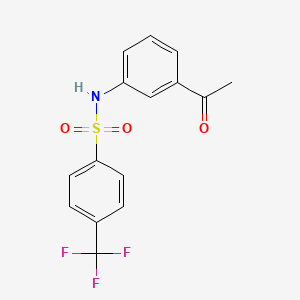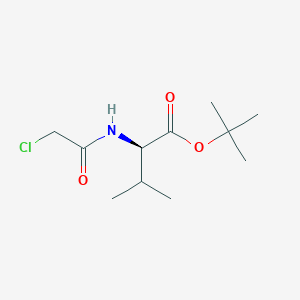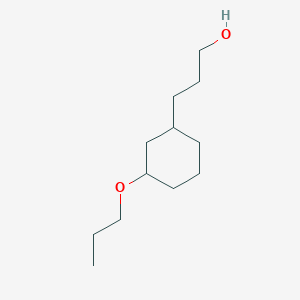
N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide” is a chemical compound with CAS No. 338966-26-0 . It is offered by several suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide and its derivatives have been synthesized using various techniques. For instance, Zhang Peng-yun (2013) synthesized a similar sulfonamide compound using para-methyl-acetophenone and ethyl trifluoroacetate, indicating the adaptability of synthesis methods for such compounds (Zhang Peng-yun, 2013).
- Characterization Studies : These compounds have been characterized using techniques like FT-IR, 1H NMR, and X-ray diffraction. For example, the study by Govindasamy and Gunasekaran (2015) used Density functional theory (DFT) to obtain molecular structural parameters and vibrational frequencies (Govindasamy & Gunasekaran, 2015).
Chemical Reactivity and Molecular Interactions
- Chemical Reactivity Analysis : Studies have explored the chemical reactivity of sulfonamide derivatives. For instance, Shi et al. (2009) described an environmentally benign method for coupling sulfonamides and alcohols, highlighting the potential for diverse chemical transformations involving sulfonamides (Shi et al., 2009).
- Molecular Interaction Studies : The study of sulfonamides as a subject for understanding molecular interactions in crystals and solutions has been conducted by Perlovich et al. (2008). This research provides insight into how such compounds interact at a molecular level (Perlovich et al., 2008).
Applications in Material Science
- Crystal Structure Analysis : Several studies, like the one by Fernandes et al. (2011), have focused on the crystal structure of arylsulfonamide derivatives. Understanding these structures is crucial for applications in material science and pharmaceuticals (Fernandes et al., 2011).
Biological Applications
- Biological Screening and Enzyme Inhibition : The biological screening of sulfonamide derivatives for enzyme inhibition has been a subject of research. For instance, Rehman et al. (2011) synthesized a series of N-substituted sulfonamides and screened them against various enzymes (Rehman et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)11-3-2-4-13(9-11)19-23(21,22)14-7-5-12(6-8-14)15(16,17)18/h2-9,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCFFSCMCHMQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2401438.png)

![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401441.png)


![1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B2401444.png)
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2401446.png)
![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2401456.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2401459.png)

